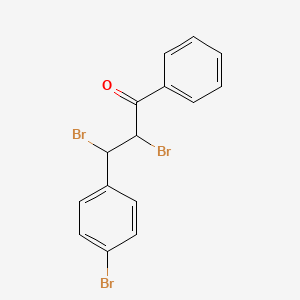

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone is an organic compound characterized by the presence of bromine atoms and phenyl groups. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone typically involves the bromination of 1-phenyl-1-propanone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the addition of bromine to the double bond of 1-phenyl-1-propanone, resulting in the formation of the dibromo compound. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)-1-phenyl-1-propanone by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound features the molecular formula C15H11Br3O and a molecular weight of approximately 446.964 g/mol. The presence of bromine atoms contributes to its high reactivity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. This reactivity makes it a valuable intermediate in organic synthesis.

Synthetic Applications

-

Organic Synthesis :

- 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone can be utilized in the synthesis of other complex organic molecules. Its ability to undergo halogenation reactions allows chemists to introduce additional functional groups into the molecular framework.

- The compound serves as a precursor for synthesizing various derivatives that may have enhanced biological activities or specific chemical properties.

-

Building Block for Pharmaceuticals :

- Due to its structural features, this compound is explored as a potential building block in drug discovery programs. The brominated phenyl rings can enhance the lipophilicity and biological activity of pharmaceutical candidates.

Biological Applications

-

Medicinal Chemistry :

- The compound has been investigated for its potential anticancer properties. Studies have shown that similar brominated compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar activities.

- Interaction studies are essential to evaluate its efficacy and safety profile for pharmaceutical applications, particularly in targeting specific cancer types.

-

Interaction Studies :

- Research involving the interaction of this compound with various biological targets helps elucidate its mechanism of action and potential therapeutic uses. Such studies are crucial for assessing the compound's safety and efficacy in drug development.

Case Studies and Research Findings

Several studies highlight the applications of this compound within the context of medicinal chemistry:

- Cytotoxicity Testing : Research has indicated that compounds with similar structures exhibit significant cytotoxic activity against human breast cancer cell lines (e.g., MCF-7). This suggests that derivatives of this compound could be explored for anticancer drug development .

- Synthetic Methodologies : Various synthetic pathways have been developed to obtain this compound efficiently. These methodologies emphasize the versatility of brominated compounds in generating new derivatives with potential biological activities .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Contains one bromine atom | Simpler structure; fewer reactive sites |

| 4-Bromobenzophenone | Contains a bromine atom on a phenyl ring | Lacks additional bromination |

| 2,4-Dibromoacetophenone | Two bromine substituents on acetophenone | Increased reactivity due to multiple halogens |

The uniqueness of this compound lies in its three bromine substituents and dual phenyl groups, enhancing its reactivity compared to simpler analogs. This makes it particularly interesting for synthetic chemists looking for versatile intermediates.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone involves its interaction with molecular targets through its bromine atoms and phenyl groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone can be compared with similar compounds such as:

2,3-Dibromo-3-(2-bromophenyl)-1-phenyl-1-propanone: This compound has a similar structure but with the bromine atoms positioned differently on the phenyl ring.

2,3-Dibromo-3-(4-chlorophenyl)-1-phenyl-1-propanone: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.

2,3-Dibromo-3-(4-methylphenyl)-1-phenyl-1-propanone: This compound has a methyl group instead of a bromine atom on the phenyl ring.

The uniqueness of this compound lies in its specific bromine substitution pattern, which influences its reactivity and applications in various chemical processes.

Biologische Aktivität

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone, with the CAS number 10388-32-6, is a halogenated ketone that has garnered attention for its potential biological activities. This compound features multiple bromine substituents and phenyl groups, which enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its synthesis, and relevant case studies.

- Molecular Formula : C15H11Br3O

- Molecular Weight : 446.964 g/mol

- Structure : The compound is characterized by three bromine atoms and two phenyl groups attached to a propanone backbone.

Biological Interactions

The biological interactions of this compound have been studied in various contexts:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. For instance, brominated phenols have shown varying degrees of free radical scavenging ability, which could be extrapolated to this compound due to its structural similarities .

- Enzyme Inhibition : Research indicates that brominated compounds can act as inhibitors for certain enzymes. For example, a related study on bromophenol derivatives revealed significant inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment . The potential for this compound to exhibit similar inhibitory activity warrants further investigation.

- Reactivity with Biological Macromolecules : The presence of multiple bromine atoms enhances the reactivity of the compound with proteins and nucleic acids, potentially leading to novel therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination of Acetophenone Derivatives : This involves the electrophilic substitution of bromine into the aromatic rings of acetophenone derivatives.

- Reactions with Nucleophiles : The compound can react with various nucleophiles due to its ketone functionality, leading to the formation of more complex organic molecules.

These synthetic strategies highlight the versatility of this compound in organic chemistry applications.

Case Studies and Research Findings

A review of relevant literature reveals several studies that provide insight into the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study on Bromophenol Derivatives | Demonstrated weak to potent PTP1B inhibitory activities among synthesized compounds, indicating potential for diabetes treatment. |

| Antioxidant Activity Evaluation | Explored DPPH free radical scavenging activity in related compounds, suggesting potential antioxidant properties for dibromo derivatives. |

Eigenschaften

CAS-Nummer |

10388-32-6 |

|---|---|

Molekularformel |

C15H11Br3O |

Molekulargewicht |

447.0 g/mol |

IUPAC-Name |

2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H11Br3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H |

InChI-Schlüssel |

NURZGIQYHBZOMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Br)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.